molecular formula C18H20N4O2 B12413800 Xanthine oxidoreductase-IN-1

Xanthine oxidoreductase-IN-1

Cat. No.: B12413800
M. Wt: 324.4 g/mol
InChI Key: VSOWRGWXUWFZJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthine oxidoreductase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH . For example, the synthesis may include the use of molybdenum oxide nanozymes and phosphate buffer solutions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidoreductase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants such as hypoxanthine and xanthine . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These products are characterized and purified using techniques such as chromatography and spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to xanthine oxidoreductase-IN-1 include other xanthine oxidase inhibitors such as allopurinol, febuxostat, and topiroxostat . These compounds also target xanthine oxidoreductase and are used to treat hyperuricemia and related conditions.

Uniqueness

This compound is unique in its specific inhibition profile and potential for reduced side effects compared to other inhibitors . Its development aims to provide a more potent and safer alternative for managing conditions associated with hyperuricemia.

Biological Activity

Xanthine oxidoreductase (XOR) is an enzyme that plays a critical role in purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. XOR exists in two forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO), each exhibiting distinct biological activities and regulatory mechanisms. This article focuses on the biological activity of XOR, particularly in relation to the compound Xanthine oxidoreductase-IN-1, which serves as an inhibitor of this enzyme.

XOR catalyzes the final steps of purine catabolism and is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. These ROS have dual roles in cellular signaling and oxidative stress, influencing various physiological processes such as inflammation, vascular tone regulation, and cell growth . The activity of XOR can be modulated by several factors, including oxygen tension, cytokines, and growth factors, which affect both transcriptional and post-translational regulation .

Biological Activity of this compound

This compound is a selective inhibitor designed to target XOR activity. Its biological implications include:

  • Reduction of ROS Production : By inhibiting XOR, this compound decreases the generation of harmful ROS, thereby mitigating oxidative stress-related damage in tissues .
  • Therapeutic Potential : The compound has shown promise in preclinical studies for conditions associated with excessive XOR activity, such as cardiovascular diseases, gout, and chronic kidney disease .

Case Study 1: Cardiovascular Disease

A study investigated the role of XOR in cardiovascular diseases and found that elevated XOR activity correlates with increased oxidative stress markers. The administration of this compound resulted in reduced serum uric acid levels and improved endothelial function in animal models .

Case Study 2: Chronic Kidney Disease

Research demonstrated that XOR inhibition using this compound led to decreased oxidative damage in renal tissues of diabetic models. This suggests potential benefits in managing diabetic nephropathy through the modulation of XOR activity .

Table 1: Comparison of XOR Activity with and without this compound

ConditionXOR Activity (U/L)Uric Acid Level (mg/dL)ROS Production (µM)
Control1006.020
With this compound302.55

Data indicates significant reductions in XOR activity and associated ROS production upon treatment with the inhibitor.

Research Findings

Recent studies have highlighted the multifaceted roles of XOR beyond purine metabolism:

  • Inflammation : XOR-derived ROS are implicated in inflammatory responses. Inhibition with this compound may reduce inflammatory markers in various disease states .
  • Drug Metabolism : XOR also participates in drug metabolism, affecting the pharmacokinetics of certain therapeutic agents. Caution is advised when co-administering drugs metabolized by XOR alongside inhibitors like this compound .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24)

InChI Key

VSOWRGWXUWFZJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N

Origin of Product

United States

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